N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0778062
InChI: InChI=1S/C18H17N3O3/c1-21-18(23)13-8-4-3-7-12(13)15(20-21)11-17(22)19-14-9-5-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,22)
SMILES: CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

CAS No.:

Cat. No.: VC0778062

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide -

Specification

Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name N-(2-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Standard InChI InChI=1S/C18H17N3O3/c1-21-18(23)13-8-4-3-7-12(13)15(20-21)11-17(22)19-14-9-5-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Standard InChI Key GOGZEKGEJOCXIK-UHFFFAOYSA-N
SMILES CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC

Introduction

Chemical Structure and Physical Properties

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is characterized by a complex molecular architecture featuring a phthalazine heterocyclic core. This compound belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities and pharmaceutical applications. The molecule contains three key structural components: a phthalazine core (a bicyclic structure with two fused aromatic rings), an acetamide linker, and a 2-methoxyphenyl group.

The phthalazine core consists of a six-membered benzene ring fused with a six-membered diazine ring containing two nitrogen atoms at positions 1 and 2. Position 3 of the phthalazine core is substituted with a methyl group, while position 4 contains a carbonyl (oxo) group, forming the 3,4-dihydro-4-oxo-phthalazine scaffold. This scaffold is connected via position 1 to an acetamide linker, which in turn is attached to a 2-methoxyphenyl group.

The detailed physical and chemical properties of this compound are summarized in Table 1 below:

PropertyValue
Molecular FormulaC18H17N3O3
Molecular Weight323.3 g/mol
IUPAC NameN-(2-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
Standard InChIInChI=1S/C18H17N3O3/c1-21-18(23)13-8-4-3-7-12(13)15(20-21)11-17(22)19-14-9-5-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,22)
Standard InChIKeyGOGZEKGEJOCXIK-UHFFFAOYSA-N
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC
Physical StateSolid (presumed based on similar compounds)
PubChem Compound ID758934

The molecular structure features several functional groups that contribute to its potential biological activity: the phthalazinone core, which can serve as a pharmacophore; the acetamide group, which can participate in hydrogen bonding as both donor and acceptor; and the 2-methoxyphenyl moiety, which can engage in hydrophobic and π-stacking interactions with biological targets.

Structural Analysis and Molecular Features

The structural characteristics of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide contribute significantly to its potential biological activities and chemical reactivity. The phthalazine core provides a rigid scaffold that can interact with various biological targets through π-stacking and hydrophobic interactions. This heterocyclic system is particularly important as it establishes the spatial orientation of the functional groups within the molecule.

The N-methyl group at position 3 of the phthalazine core affects the electronic distribution within the heterocyclic system and may influence the compound's metabolic stability. The carbonyl group at position 4 can participate in hydrogen bonding interactions as an acceptor, potentially enhancing binding affinity to protein targets. The acetamide linker provides flexibility to the molecule and contains both hydrogen bond donor (NH) and acceptor (C=O) sites, which are crucial for biological recognition.

The 2-methoxyphenyl group introduces additional complexity to the structure. The methoxy substituent at the ortho position can participate in hydrogen bonding as an acceptor and may influence the conformation of the molecule through intramolecular interactions. The phenyl ring itself provides a hydrophobic surface that can engage in π-stacking interactions with aromatic amino acid residues in protein binding sites.

StepReactionReagents/Conditions
1Phthalic anhydride → Phthalazin-1(2H)-oneHydrazine hydrate, ethanol, reflux
2Phthalazin-1(2H)-one → 3-Methyl-4-oxo-3,4-dihydrophthalazineMethyl iodide, K2CO3, DMF, rt
33-Methyl-4-oxo-3,4-dihydrophthalazine → Ethyl 2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetateEthyl bromoacetate, K2CO3, acetone, reflux
4Ethyl ester → Carboxylic acidNaOH, EtOH/H2O, rt, then HCl
5Carboxylic acid → Final product2-Methoxyphenylamine, coupling agent (EDC/HOBt), TEA, DMF, rt

Throughout this synthetic route, purification of intermediates is crucial to obtain the final product with high purity. Column chromatography, recrystallization, and precipitation techniques are commonly employed for the purification of these types of compounds .

Structural Analogues and Derivatives

Several structural analogues of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide have been reported in the literature, with variations in the position of the methoxy group, additional substituents, or modifications to the core structure. Comparing these analogues provides valuable insights into structure-activity relationships and the effects of structural modifications on physical properties and biological activities.

Positional Isomers

A closely related positional isomer is N-(4-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, which differs only in the position of the methoxy group (para instead of ortho). This compound shares the same molecular formula (C18H17N3O3) and molecular weight (323.3 g/mol) but may exhibit different biological activities due to the altered spatial arrangement of the methoxy group .

The change in position of the methoxy group from ortho to para can significantly impact:

  • Molecular conformation and flexibility

  • Hydrogen bonding capabilities

  • Interaction with biological targets

  • Physicochemical properties such as solubility and lipophilicity

Substituted Derivatives

More complex derivatives include N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, which contains an additional chloro substituent at position 5 of the phenyl ring. This compound has a molecular formula of C18H16ClN3O3 and a molecular weight of 357.8 g/mol .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamideC18H17N3O3323.3Reference compound
N-(4-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamideC18H17N3O3323.3Methoxy group at para position
N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamideC18H16ClN3O3357.8Additional chloro substituent
2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid amidesVariesVariesDifferent N-substituent on phthalazine

The comparison of these analogues reveals how subtle structural modifications can potentially lead to significant changes in physicochemical properties and biological activities. This structure-activity relationship analysis provides valuable guidance for rational drug design and optimization strategies .

Research Applications and Future Directions

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide represents a compound of interest in medicinal chemistry research, with several potential applications and avenues for further investigation.

Current Research Applications

The compound may serve as:

  • Chemical probe: Due to its structural features, it could be utilized as a chemical probe to investigate biochemical pathways and protein-ligand interactions.

  • Lead compound: It may function as a starting point for medicinal chemistry programs aimed at developing therapeutics for various conditions, particularly those involving inflammation or microbial infections.

  • Synthetic intermediate: The compound could serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities.

Structure Optimization Opportunities

Several structural modifications could be explored to optimize the properties of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide:

  • Modification of the methoxy position: As seen with the 4-methoxy positional isomer, changing the position of the methoxy group could impact biological activity and physicochemical properties.

  • Introduction of additional substituents: Addition of halogens, nitro groups, or other functional groups at various positions could enhance potency, selectivity, or pharmacokinetic properties.

  • Variation of the linker: Modifying the acetamide linker by changing its length or incorporating additional functional groups could alter the compound's conformational flexibility and binding characteristics.

  • Bioisosteric replacements: Replacing certain functional groups with bioisosteres (groups with similar physical and chemical properties) could optimize biological activity while potentially addressing issues like metabolic stability .

Promising Research Directions

Future research on N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide might focus on:

  • Comprehensive biological activity profiling: Systematic evaluation of the compound's effects on various biological targets and pathways, including enzyme inhibition assays, receptor binding studies, and cellular activity assays.

  • Structure-activity relationship studies: Synthesis and evaluation of a series of analogues with systematic modifications to establish clear structure-activity relationships.

  • Target identification and validation: Identification of the specific molecular targets with which the compound interacts, and validation of these targets using techniques such as affinity chromatography, photoaffinity labeling, or computational approaches.

  • Mechanism of action studies: Investigation of the molecular mechanisms underlying any observed biological activities, including signaling pathway analysis and gene expression profiling.

  • Optimization of synthetic routes: Development of more efficient and scalable synthetic methods for the preparation of the compound and its derivatives .

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